molecular formula C10H9FO3 B1403540 3-(4-Fluorophenyl)oxetane-3-carboxylic acid CAS No. 1393572-06-9

3-(4-Fluorophenyl)oxetane-3-carboxylic acid

Cat. No. B1403540
M. Wt: 196.17 g/mol
InChI Key: SNRWYJJNIIPGDM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxetane-3-carboxylic acid, also known as FPOC, is an organic compound with the chemical formula C10H9FO3 . It has a molecular weight of 196.18 g/mol . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid consists of a four-membered oxetane ring attached to a carboxylic acid group and a 4-fluorophenyl group . The InChI code for this compound is 1S/C10H9FO3/c11-8-4-2-1-3-7 (8)10 (9 (12)13)5-14-6-10/h1-4H,5-6H2, (H,12,13) .


Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)oxetane-3-carboxylic acid is a white to yellow solid . Its molecular formula is C10H9FO3, and it has a molecular weight of 196.18 g/mol .

Scientific Research Applications

1. Bioisostere of Carboxylic Acid

3-(4-Fluorophenyl)oxetane-3-carboxylic acid is explored for its potential as a bioisostere of the carboxylic acid functional group. Research shows that the oxetane ring can serve as an isostere for the carbonyl moiety, and this property has implications in synthesizing compounds with modified physicochemical properties (Lassalas et al., 2017).

2. Synthesis of Novel Compounds

The synthesis of novel fluorine-bearing compounds, including quinoline-4-carboxylic acids, is another application. These compounds show promise as amylolytic agents, indicating potential in biochemical applications (Makki et al., 2012).

3. Intermediate in Anticancer Drugs

This compound acts as an important intermediate in synthesizing biologically active anticancer drugs. Research in this area focuses on developing efficient synthesis methods and optimizing them for higher yields (Jianqing Zhang et al., 2019).

4. Chemical Characterization and Synthesis Techniques

Studies also focus on the chemical characterization and synthesis of derivatives of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid. These include exploring different synthesis pathways, structural analysis, and understanding their chemical properties (Susan Elizabeth et al., 2016).

5. Development of Fluorescent Indicators

The development of fluorescent indicators for Mg2+ selective detection is an intriguing application. The introduction of carboxylic groups in related compounds enables the creation of probes with high selectivity and sensitivity, beneficial for biological and chemical sensing applications (Otten et al., 2001).

properties

IUPAC Name

3-(4-fluorophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRWYJJNIIPGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)oxetane-3-carboxylic acid
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3-(4-Fluorophenyl)oxetane-3-carboxylic acid
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Reactant of Route 6
3-(4-Fluorophenyl)oxetane-3-carboxylic acid

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